molecular formula C9H17NO B1427949 N-(oxolan-2-ylmethyl)cyclobutanamine CAS No. 1249766-86-6

N-(oxolan-2-ylmethyl)cyclobutanamine

Cat. No.: B1427949
CAS No.: 1249766-86-6
M. Wt: 155.24 g/mol
InChI Key: WISPYXMFPGIRQV-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)cyclobutanamine is a secondary amine compound with the molecular formula C9H17NO . It features a cyclobutane ring linked by an amine group to an oxolane (tetrahydrofuran, THF) ring via a methylene bridge. This structure combines a strained, conformationally unique cyclobutyl group with a polar, oxygen-containing tetrahydrofuran moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is part of a class of molecules where the oxolan-2-ylmethyl group is investigated for its properties in various research applications . Researchers utilize this structural motif in the synthesis of more complex molecules, such as sulfonamide derivatives, which have been explored for their moderate antibacterial activities . The primary value of this compound lies in its role as a versatile synthetic building block. Its structure allows it to be incorporated into larger molecular frameworks, potentially for the development of kinase inhibitors or other biologically active compounds, as seen with related chemical structures in patent literature . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1249766-86-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)cyclobutanamine

InChI

InChI=1S/C9H17NO/c1-3-8(4-1)10-7-9-5-2-6-11-9/h8-10H,1-7H2

InChI Key

WISPYXMFPGIRQV-UHFFFAOYSA-N

SMILES

C1CC(C1)NCC2CCCO2

Canonical SMILES

C1CC(C1)NCC2CCCO2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(oxolan-2-ylmethyl)cyclobutanamine has been investigated for its potential therapeutic properties, particularly in treating various diseases. Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively target antibiotic-resistant bacteria such as Staphylococcus aureus (MRSA) by disrupting cell membrane integrity and promoting autolysin activity.
  • Anticancer Properties : Preliminary investigations suggest that the compound could interact with specific biological targets involved in cancer progression. Its aminomethyl group may enhance binding affinity to target proteins, potentially leading to selective cytotoxicity against cancer cells.

Biological Research

Biochemical Pathways
The compound is also being explored for its role in biochemical pathways. It serves as a probe for studying enzyme mechanisms and interactions within cellular systems. The mechanism of action appears to involve:

  • Electrostatic Interactions : The aminomethyl group engages in electrostatic interactions with target proteins.
  • Hydrogen Bonding : The hydroxymethyl and oxan structures facilitate hydrogen bonding, which is critical for the compound's efficacy against various biological targets.

Industrial Applications

Chemical Synthesis
this compound is utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its structural features make it a versatile scaffold for developing new materials and specialty chemicals.

Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound, establishing a correlation between structural features and biological activity. Modifications to the oxan structure were found to enhance metabolic stability while maintaining antimicrobial potency.

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents. The precise mechanisms through which this compound exerts its effects are still under investigation.

Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Comparison with Similar Compounds

Comparison with Structural Analogs: Cyclobutanamine Derivatives

Several N-substituted cyclobutanamine derivatives have been synthesized and characterized, as highlighted in . These compounds share the cyclobutanamine core but differ in their substituents, leading to variations in physicochemical and biological properties. Key examples include:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) HRMS Data (Observed) Synthesis Yield
N-(4-(Morpholinomethyl)benzyl)cyclobutanamine (9q) Morpholinomethylbenzyl group C₁₇H₂₅N₂O 261.1961 [M+H]⁺ 261.1961 33–38%
N-(Benzo[d][1,3]dioxol-5-ylmethyl)cyclobutanamine (9r) Benzodioxol group C₁₂H₁₅NO₂ 206.1181 [M+H]⁺ 206.1181 33–38%
N-((2,3-Dihydrobenzofuran-5-yl)methyl)cyclobutanamine (9s) Dihydrobenzofuran group C₁₃H₁₇NO 204.1392 [M+H]⁺ 204.1392 33–38%
N-(oxolan-2-ylmethyl)cyclobutanamine (hypothetical) Tetrahydrofurfuryl group C₉H₁₇NO 155.13 (calculated) N/A N/A

Key Observations:

  • Substituent Effects: The tetrahydrofurfuryl group in the target compound differs from aromatic (e.g., benzodioxol in 9r) or heterocyclic (e.g., morpholinomethyl in 9q) substituents.
  • Synthesis Challenges : The low yields (33–38%) reported for analogs like 9q–9s suggest inherent difficulties in cyclobutanamine functionalization, possibly due to steric hindrance or ring strain .

Comparison with Oxetane-Containing Analog: N-(2-Chlorobenzyl)oxetan-3-amine

describes N-(2-chlorobenzyl)oxetan-3-amine, which replaces the cyclobutane ring with an oxetane. Key distinctions include:

  • Oxetane’s oxygen atom enhances polarity, improving aqueous solubility and metabolic stability compared to cyclobutane .
  • Biological Applications : Oxetane derivatives are explored for neurological and metabolic disorders, whereas cyclobutanamines (e.g., 9q–9s) are studied for antiviral activity. This divergence highlights how ring size and substituents dictate target specificity .

Metabolic and Toxicological Considerations

indicates that tetrahydrofurfuryl-containing compounds (e.g., tetrahydrofurfuryl acrylate) share a common metabolite, tetrahydrofurfuryl alcohol (CAS 97-99-4). If this compound undergoes similar metabolism, its toxicity profile may resemble that of other THF derivatives, which are associated with moderate irritation and organ toxicity . However, the amine group could alter metabolic pathways, necessitating separate toxicological evaluation.

Preparation Methods

Reductive Amination Approach

One common and effective method is the reductive amination of cyclobutylamine with oxolanyl aldehyde derivatives:

  • Step 1: Formation of Oxolan-2-ylmethyl Aldehyde
    The oxolanyl ring (tetrahydrofuran) is functionalized at the 2-position with an aldehyde group, typically prepared by oxidation of oxolan-2-ylmethanol or by selective functionalization of tetrahydrofuran derivatives.

  • Step 2: Reductive Amination
    Cyclobutylamine is reacted with the oxolan-2-ylmethyl aldehyde under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent (e.g., methanol, dichloromethane). This step forms the secondary amine linkage, yielding N-(oxolan-2-ylmethyl)cyclobutanamine.

  • Advantages:

    • High selectivity and yields.
    • Mild reaction conditions preserve the oxolanyl ring.
    • Amenable to stereochemical control if chiral aldehydes are used.

Nucleophilic Substitution of Halide Precursors

Another method involves nucleophilic substitution of a halogenated oxolan-2-ylmethyl derivative with cyclobutylamine:

  • Step 1: Preparation of Halogenated Oxolan-2-ylmethyl Intermediate
    Oxolan-2-ylmethanol is converted to a good leaving group, such as bromide or tosylate, at the 2-ylmethyl position through reaction with reagents like phosphorus tribromide (PBr3) or tosyl chloride.

  • Step 2: Nucleophilic Substitution
    Cyclobutylamine is reacted with the halogenated intermediate under conditions favoring nucleophilic substitution (e.g., reflux in polar aprotic solvents such as DMF or DMSO). The amine attacks the electrophilic carbon, displacing the halide or tosylate and forming the desired secondary amine.

  • Considerations:

    • Reaction temperature and solvent choice are critical to avoid side reactions such as elimination.
    • Purification may require chromatographic methods to separate unreacted amine and side products.

Catalytic Coupling Methods

Emerging synthetic methods may employ catalytic amination strategies:

  • Transition metal-catalyzed C–N bond formation using palladium or copper catalysts can couple cyclobutylamine with oxolan-2-ylmethyl halides or related electrophiles under milder conditions, enhancing reaction efficiency and selectivity.

  • These methods are less commonly reported for this specific compound but represent promising alternatives.

Research Findings and Data Summary

A structure-activity relationship (SAR) study involving cyclobutylmethyl derivatives highlights the importance of the cyclobutylmethyl side chain in biological activity, with this compound analogues showing favorable potency and lipophilicity balance. The synthetic routes described above enable access to these analogues for further pharmacological evaluation.

Table 1. Summary of Preparation Methods for this compound

Method Key Steps Reagents/Conditions Advantages Limitations
Reductive Amination Oxolan-2-ylmethyl aldehyde + cyclobutylamine + reducing agent Sodium triacetoxyborohydride or NaCNBH3, MeOH/DCM, RT to reflux High selectivity, mild conditions Requires aldehyde intermediate
Nucleophilic Substitution Halogenated oxolan-2-ylmethyl + cyclobutylamine PBr3 or TsCl for halide formation; DMF/DMSO, heat Straightforward, scalable Possible side reactions, purification needed
Catalytic Coupling (emerging) Palladium or copper catalysis coupling amine and halide Pd or Cu catalyst, base, solvent, mild heat Efficient, selective Requires catalyst optimization

Detailed Experimental Notes

  • Reductive Amination:
    Reaction progress is typically monitored by TLC or HPLC. The reaction mixture is quenched with water, extracted with organic solvents, and purified by column chromatography or crystallization. Yields typically range from 70–90%.

  • Nucleophilic Substitution:
    Reaction times vary from several hours to overnight. Excess amine is often used to drive the reaction. The crude product may contain unreacted amine and side products; purification by silica gel chromatography is common.

  • Stereochemistry: If chiral oxolan-2-ylmethyl aldehydes are used, stereochemical outcomes depend on reaction conditions and reducing agent choice. Enantiomeric purity can be assessed by chiral HPLC or NMR techniques.

Q & A

How can the crystal structure of N-(oxolan-2-ylmethyl)cyclobutanamine derivatives be accurately determined using X-ray diffraction?

Basic Research Focus : Structural characterization.
Methodology :

  • Use single-crystal X-ray diffraction with a Bruker SMART CCD detector (MoKα radiation, λ = 0.71 Å) to collect reflection data. Refine structures using SHELXL (for small molecules) or SHELXS (for initial phasing) .
  • Key parameters: Space group determination (e.g., monoclinic P21/nP2_1/n), lattice constants (a,b,c,βa, b, c, \beta), and refinement statistics (RR-factor, wR(F2)wR(F^2), SS-value). For example, a typical R[F2>2σ(F2)]=0.066R[F^2 > 2\sigma(F^2)] = 0.066 and wR(F2)=0.164wR(F^2) = 0.164 indicate moderate accuracy .
  • Address hydrogen bonding (e.g., intramolecular N–H⋯O interactions) and conformational analysis (e.g., half-chair triazine rings) to resolve electron density maps .

What synthetic routes optimize the yield of this compound derivatives with insecticidal activity?

Advanced Research Focus : Reaction design for functional analogs.
Methodology :

  • Recrystallize intermediates from ethanol-water (10:1) to improve purity (yield ~79.6%). Monitor reactions via 1^1H NMR (e.g., δ 9.61 ppm for NH protons) and IR (e.g., 1588 cm1^{-1} for C=N stretching) .
  • Introduce substituents (e.g., nitro groups) at the triazinan-2-imine core to enhance neonicotinoid-like activity. Balance steric effects (e.g., oxolan-2-ylmethyl vs. furan-2-ylmethyl groups) to maintain planarity for target binding .
  • Compare yields across solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C vs. Raney Ni) to identify optimal conditions .

How do intramolecular hydrogen bonds and electron delocalization influence the stability of this compound analogs?

Advanced Research Focus : Electronic structure-property relationships.
Methodology :

  • Use DFT calculations to map electron delocalization in the π-network (e.g., C–N bond lengths: 1.327–1.338 Å vs. typical 1.49 Å for single bonds) .
  • Analyze O–N–N bond angles (e.g., 116.1° vs. 123.98°) to quantify hydrogen bond strength (N–H⋯O = 2.08 Å) and correlate with thermal stability (TGA/DSC data) .
  • Compare experimental (XRD) and computational (DFT) geometries to resolve discrepancies in bond angles or torsional strain .

What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound derivatives?

Basic Research Focus : Stereochemical analysis.
Methodology :

  • Apply 13^{13}C NMR to identify diastereotopic protons (e.g., split signals for CH2_2 groups in oxolane rings).
  • Use chiral HPLC (e.g., Chiralpak IA column) with ethanol/hexane mobile phases to separate enantiomers. Validate with circular dichroism (CD) spectra .
  • For racemic mixtures, employ X-ray crystallography to assign absolute configurations (e.g., Flack parameter < 0.1) .

How can researchers resolve contradictions between computational predictions and experimental data for this compound reactivity?

Advanced Research Focus : Data reconciliation.
Methodology :

  • Cross-validate DFT-predicted reaction pathways (e.g., nitro group reduction) with experimental kinetics (e.g., pseudo-first-order rate constants). Adjust basis sets (e.g., 6-311+G(d,p)) to improve accuracy .
  • Re-examine crystallographic data for overlooked intermolecular interactions (e.g., π-stacking or van der Waals forces) that may stabilize unexpected conformers .
  • Use multivariate analysis (e.g., PCA) to identify outliers in datasets (e.g., bond lengths, angles) and refine force field parameters .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation.
Methodology :

  • Follow GHS guidelines: Use PPE (gloves, goggles) due to acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315). Store at 0–6°C to prevent decomposition .
  • Conduct risk assessments for respiratory exposure (H335) and ensure fume hood use during synthesis. Neutralize waste with dilute HCl before disposal .

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